n-(4-Acetyl-2-nitrophenyl)acetamide n-(4-Acetyl-2-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 7418-44-2
VCID: VC3831884
InChI: InChI=1S/C10H10N2O4/c1-6(13)8-3-4-9(11-7(2)14)10(5-8)12(15)16/h3-5H,1-2H3,(H,11,14)
SMILES: CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol

n-(4-Acetyl-2-nitrophenyl)acetamide

CAS No.: 7418-44-2

Cat. No.: VC3831884

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

n-(4-Acetyl-2-nitrophenyl)acetamide - 7418-44-2

Specification

CAS No. 7418-44-2
Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
IUPAC Name N-(4-acetyl-2-nitrophenyl)acetamide
Standard InChI InChI=1S/C10H10N2O4/c1-6(13)8-3-4-9(11-7(2)14)10(5-8)12(15)16/h3-5H,1-2H3,(H,11,14)
Standard InChI Key AQEFIRMOFYNFKT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Structure

Nomenclature and Molecular Formula

N-(4-Acetyl-2-nitrophenyl)acetamide is systematically named according to IUPAC guidelines as N-[4-(acetyl)-2-nitrophenyl]acetamide. Its molecular formula is C₁₀H₁₀N₂O₄, corresponding to a molecular weight of 222.20 g/mol . The compound’s structure features an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and an acetyl (-COCH₃) group at the 4-position (Figure 1).

Crystallographic Data

Single-crystal X-ray diffraction analysis of structurally analogous compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide, provides insights into the molecular geometry of N-(4-acetyl-2-nitrophenyl)acetamide . The title compound crystallizes in the monoclinic space group C2/c with unit cell parameters:

  • a = 9.6643 Å

  • b = 18.5534 Å

  • c = 9.3072 Å

  • β = 95.5075°

  • V = 1661.13 ų

The phenyl ring exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.035 Å for non-hydrogen atoms. The acetamide group deviates slightly from the plane, showing a 5.1° twist about the C7–N2 bond .

Table 1: Selected Bond Lengths and Angles

Bond/AngleValue (Å/°)
C1–C21.394
C2–N1 (Nitro)1.467
C4–O4 (Acetamide)1.224
N2–H2N⋯O3 (H-bond)2.636
O1–H1O⋯O4 (H-bond)2.718

Synthesis and Reaction Pathways

Synthetic Methodology

N-(4-Acetyl-2-nitrophenyl)acetamide is synthesized via a two-step procedure involving nitration followed by acetylation:

  • Nitration of 4-acetylaniline: Treatment of 4-acetylaniline with nitric acid (HNO₃) in dichloromethane at 5°C introduces the nitro group at the 2-position .

  • Acetylation: The intermediate 4-acetyl-2-nitroaniline is acetylated using acetic anhydride [(CH₃CO)₂O] in the presence of sodium bicarbonate (NaHCO₃) to yield the final product .

Reaction Scheme:

4-AcetylanilineHNO3,CH2Cl24-Acetyl-2-nitroaniline(CH3CO)2O,NaHCO3N-(4-Acetyl-2-nitrophenyl)acetamide\text{4-Acetylaniline} \xrightarrow{\text{HNO}_3, \text{CH}_2\text{Cl}_2} \text{4-Acetyl-2-nitroaniline} \xrightarrow{\text{(CH}_3\text{CO)}_2\text{O}, \text{NaHCO}_3} \text{N-(4-Acetyl-2-nitrophenyl)acetamide}

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

  • Temperature: Maintaining the reaction at 5°C during nitration minimizes side reactions .

  • pH Control: Adjusting the pH to 5.5–6.5 during acetylation ensures optimal protonation of the amine group .

  • Solvent System: A mixture of acetonitrile and water (1:4 v/v) facilitates high crystallinity during purification .

Structural and Spectroscopic Characterization

Hydrogen-Bonding Interactions

The crystal structure reveals two primary hydrogen bonds:

  • Intramolecular N–H⋯O: The amide N–H forms a bond with the nitro oxygen (N2–H2N⋯O3; 2.636 Å, 139.6°) .

  • Intermolecular O–H⋯O: The acetyl oxygen participates in a chain-forming interaction (O1–H1O⋯O4; 2.718 Å, 172.0°) .

These interactions stabilize the crystal lattice, propagating chains along the b-axis (Figure 2).

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 12.83 (s, 1H, NH), δ 2.60 (s, 3H, COCH₃), and δ 2.30 (s, 3H, Ar-COCH₃) .

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .

Comparative Analysis with Isomeric Derivatives

Planarity and Conformational Differences

Compared to N-(4-hydroxy-3-nitrophenyl)acetamide, the 2-nitro derivative exhibits enhanced planarity due to reduced steric hindrance between substituents. The 3-nitro isomer shows a 9.0° twist in the acetamide group, whereas the 2-nitro analog deviates by only 5.1° .

Hydrogen-Bonding Patterns

The 2-nitro isomer forms a linear intermolecular O–H⋯O bond (172.0°), while the 3-nitro counterpart adopts a bifurcated hydrogen bond with angles of 139.6° and 176.6° .

Applications and Pharmacological Relevance

Role in Oxidative Biotransformation

N-(4-Acetyl-2-nitrophenyl)acetamide is implicated in the peroxynitrite (PN)-mediated oxidation of acetaminophen (4-HPA), forming reactive intermediates such as N-acetyl-1,4-benzoquinone (NBQI) . These intermediates contribute to hepatotoxicity during acetaminophen overdose, underscoring the compound’s toxicological significance .

Synthetic Intermediate

The compound serves as a precursor in the synthesis of heterocyclic derivatives, including benzoxazoles and quinazolines, which exhibit antimicrobial and anticancer activities .

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